molecular formula C15H20O5 B119210 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 338458-98-3

2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Cat. No. B119210
M. Wt: 280.32 g/mol
InChI Key: VJMAITQRABEEKP-UHFFFAOYSA-N
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Description

“2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol” is an organic ester with the molecular formula C15H20O5 . It has a molecular weight of 280.32 g/mol . This compound is used in synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate . The InChI string is InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 . The canonical SMILES representation is CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 54 Ų . It has a complexity of 288 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 280.13107373 g/mol .

Scientific Research Applications

Synthesis and Stability

  • The synthesis and thermal stability of dioxane derivatives, including 1,4-dioxanes, have been explored. For instance, the study by Adam, Platsch, and Schmidt (1985) investigated the synthesis and thermal decomposition of bisdioxetanes derived from p-dioxines, highlighting the potential of 1,4-dioxanes in chemiluminescence and thermal stability applications (Adam, Platsch, & Schmidt, 1985).

Catalytic Processes

  • Dioxane derivatives have applications in catalysis. For example, Lindner, Reber, and Wegner (1988) researched the carbonylation of methanol to acetic acid using cobalt and 1,3-dioxolane and 1,4-dioxane phosphane ligands, indicating the use of dioxane derivatives in homogenous catalysis (Lindner, Reber, & Wegner, 1988).

Photochemical Properties

  • Sakuragi et al. (1977, 1975) studied the photochemistry of certain cyclobutene derivatives in solvents including dioxane. This research can be extended to understanding the photochemical behavior of 1,4-dioxane derivatives like 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol (Sakuragi, Sakuragi, & Hasegawa, 1977).

Solubility and Solvent Effects

  • The solubility and solvent effects of dioxane derivatives are essential for their application in various fields. Zhu et al. (2019) conducted research on the solubility of 2-amino-3-methylbenzoic acid in solvents including 1,4-dioxane, which is relevant for understanding the solvent interactions of similar compounds (Zhu et al., 2019).

Chemical Reactions and Mechanisms

  • Dioxane derivatives are involved in various chemical reactions, as demonstrated by Takeda, Wada, and Murakami (1971) who studied the solvolysis and coupling reactions of certain cyclopropanecarboxylic acids in solvents including methanol and acetic acid (Takeda, Wada, & Murakami, 1971).

properties

IUPAC Name

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMAITQRABEEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441853
Record name AGN-PC-0N6O71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol

CAS RN

338458-98-3
Record name 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338458-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0N6O71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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